molecular formula C12H18O7 B13858931 Digitoxose 1,3,4-Triacetate

Digitoxose 1,3,4-Triacetate

Cat. No.: B13858931
M. Wt: 274.27 g/mol
InChI Key: QKPIXQGRPBEVLX-LUBDKGQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Digitoxose 1,3,4-Triacetate involves the acetylation of digitoxose, a sugar derivative. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 1, 3, and 4 of the digitoxose molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Digitoxose 1,3,4-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Digitoxose 1,3,4-Triacetate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Digitoxose 1,3,4-Triacetate involves its interaction with specific molecular targets. In biological systems, it binds to the ligand-binding domain of the nicotinic acetylcholine receptor, inducing conformational changes that activate the receptor. This activation leads to downstream signaling pathways that modulate various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Digitoxose 1,3,4-Triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound serves as a valuable intermediate in the synthesis of more complex molecules and provides insights into the structure-activity relationships of sugar derivatives .

Properties

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

[(2R,3R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10?,11?,12-/m1/s1

InChI Key

QKPIXQGRPBEVLX-LUBDKGQGSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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